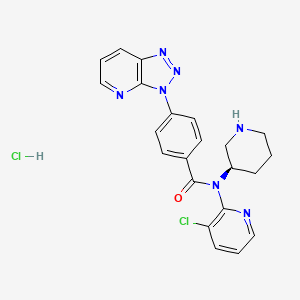

PF-06446846 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSJYIVIWBIHOU-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of PF-06446846 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action, involving the selective stalling of the 80S ribosome during PCSK9 mRNA translation, represents a novel therapeutic strategy for managing hypercholesterolemia.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PF-06446846 hydrochloride, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Lead Optimization

The discovery of PF-06446846 stemmed from a hit-to-lead optimization program aimed at identifying small molecules that could inhibit PCSK9 production. The initial hit compound, PF-00932239, was identified through high-throughput screening. While demonstrating activity, PF-00932239 had suboptimal pharmacokinetic properties. Medicinal chemistry efforts focused on modifying two regions of the molecule to enhance potency, selectivity, and metabolic stability, ultimately leading to the identification of PF-06446846.[2] This optimized compound exhibited improved properties suitable for in vivo evaluation.

Mechanism of Action: Selective Ribosome Stalling

PF-06446846 exerts its inhibitory effect through a novel mechanism of action. It selectively stalls the 80S ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[2][3] This stalling is dependent on the specific amino acid sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[2] By physically obstructing the progression of the ribosome, PF-06446846 effectively halts the translation of PCSK9 protein, leading to a reduction in its circulating levels.[4][5] This targeted approach offers high selectivity, with ribosome profiling studies showing that very few other proteins are affected.[2]

Quantitative Biological Data

The biological activity of PF-06446846 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [6][7] |

| IC50 (PCSK9(1–35)-luciferase expression) | In vitro translation | 2 µM | [6] |

| Cytotoxicity (IC50) | Rat Lin(-) cells | 2.9 µM | [6] |

| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM | [6] |

| Table 1: In Vitro Activity of PF-06446846. |

| Parameter | Species | Dose | Effect | Reference |

| Plasma PCSK9 Reduction | Rat | 5-50 mg/kg/day (oral) | Dose-dependent lowering | [8] |

| Total Cholesterol Reduction | Rat | 50 mg/kg/day (oral) | Statistically significant reduction | [2] |

| Table 2: In Vivo Activity of PF-06446846 in Rats. |

Synthesis of PF-06446846 Hydrochloride

A detailed, step-by-step synthesis protocol for N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-(3H-[1][2][4]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride (PF-06446846 hydrochloride) has been reported in the supplementary materials of Lintner et al., 2017. The synthesis involves a multi-step sequence, and a key final step is the formation of the hydrochloride salt. A correction to the original publication noted the optical rotation of the final compound as [α]D25 = -55.3˚ (c = 1.965, MeOH).[9]

Experimental Protocols

Ribosome Profiling

This protocol is adapted from standard methods for ribosome profiling in mammalian cells.[1][2][10]

Objective: To determine the genome-wide translational landscape in response to PF-06446846 treatment and identify specific ribosome stall sites.

Methodology:

-

Cell Culture and Treatment:

-

Culture Huh7 cells to 70-80% confluency.

-

Treat cells with PF-06446846 at the desired concentration (e.g., 1.5 µM) or vehicle control for a specified time (e.g., 1 hour).

-

Arrest translation by adding cycloheximide (100 µg/mL) and incubating for 10 minutes at 37°C.

-

-

Cell Lysis and Ribosome Footprinting:

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl2, Triton X-100, and cycloheximide.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Stop the digestion with a SUPERase inhibitor.

-

-

Ribosome Isolation and Footprint Purification:

-

Isolate monosomes by sucrose density gradient centrifugation.

-

Extract RNA from the monosome fraction.

-

Purify ribosome-protected fragments (RPFs) of ~28-30 nucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Library Preparation and Sequencing:

-

Ligate adaptors to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Calculate ribosome density at each codon to identify stall sites.

-

PCSK9 Secretion Assay in Huh7 Cells

This protocol is based on methods described for measuring secreted proteins from cultured cells.[6][7]

Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from human hepatoma (Huh7) cells.

Methodology:

-

Cell Culture:

-

Plate Huh7 cells in 96-well plates and grow to confluency.

-

-

Compound Treatment:

-

Replace the growth medium with a serum-free medium containing various concentrations of PF-06446846 or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for PCSK9 secretion.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA for PCSK9 Quantification:

-

Coat a 96-well ELISA plate with a capture antibody specific for human PCSK9.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of recombinant human PCSK9 to the plate.

-

Incubate to allow PCSK9 to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate to allow the detection antibody to bind to the captured PCSK9.

-

Wash the plate and add a substrate for the enzyme (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the concentration of PCSK9 in the samples based on the standard curve.

-

Determine the IC50 value of PF-06446846 for PCSK9 secretion.

-

In Vivo Efficacy Study in Rats

This protocol is based on the in vivo studies described by Lintner et al. (2017).[2][8]

Objective: To evaluate the in vivo efficacy of orally administered PF-06446846 in reducing plasma PCSK9 and cholesterol levels in rats.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

Acclimatize the animals to the housing conditions before the study.

-

-

Drug Formulation and Administration:

-

Formulate PF-06446846 hydrochloride in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Administer the compound or vehicle control orally once daily for a specified duration (e.g., 14 days) at various dose levels (e.g., 5, 15, and 50 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points after the first and subsequent doses (e.g., 1, 3, 6, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).

-

Process the blood to obtain plasma and store it at -80°C until analysis.

-

-

Biochemical Analysis:

-

Measure plasma concentrations of PF-06446846 using a validated analytical method (e.g., LC-MS/MS).

-

Quantify plasma PCSK9 levels using a species-specific ELISA kit.

-

Measure total plasma cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.

-

-

Data Analysis:

-

Analyze the pharmacokinetic profile of PF-06446846.

-

Determine the dose-dependent effects of the compound on plasma PCSK9 and lipid levels.

-

Perform statistical analysis to assess the significance of the observed effects.

-

References

- 1. portlandpress.com [portlandpress.com]

- 2. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 6. qian.human.cornell.edu [qian.human.cornell.edu]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. research.unsw.edu.au [research.unsw.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Target Selectivity of PF-06446846 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a pioneering small molecule inhibitor that operates through a highly selective mechanism of translational inhibition. This technical guide provides an in-depth analysis of its target selectivity profile, detailing its primary pharmacological target and off-target interactions. The document outlines the experimental methodologies employed to characterize its selectivity, presents quantitative data in a clear, comparative format, and visualizes the key pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering critical insights into the nuanced activity of this compound.

Introduction

PF-06446846 is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5][6][7][8][9][10][11][12][13] Its unique mechanism of action involves engaging the nascent polypeptide chain of PCSK9 within the ribosomal exit tunnel, leading to the stalling of the 80S ribosome specifically during the translation of PCSK9 mRNA.[1][2][10][11][13] This targeted interference with protein synthesis presents a novel therapeutic strategy.[1][11][13] Understanding the precise selectivity of such a compound is paramount for its development as a safe and effective therapeutic agent. This guide delves into the target selectivity profile of PF-06446846, providing a detailed overview of its on-target potency and off-target landscape.

Mechanism of Action: Selective Translational Inhibition

PF-06446846 exerts its effect by binding to the human ribosome and interacting with the nascent PCSK9 polypeptide chain as it emerges. This interaction is sequence-specific and induces a conformational change that halts the progression of the ribosome at approximately codon 34 of the PCSK9 mRNA.[1][2][10] This stalling prevents the synthesis of the full-length, functional PCSK9 protein. The high selectivity of PF-06446846 is attributed to the specific amino acid sequence of the nascent PCSK9 chain and its unique interaction with the compound within the confines of the ribosomal tunnel.

Figure 1: Mechanism of action of PF-06446846.

Target Selectivity Profile

The selectivity of PF-06446846 has been extensively evaluated using techniques such as in vitro translation assays and ribosome profiling. These studies have demonstrated its high potency against PCSK9 translation and minimal impact on the broader proteome.

On-Target Activity

The primary target of PF-06446846 is the translational machinery actively synthesizing PCSK9. The potency of this inhibition has been quantified in cellular assays.

| Target | Assay Type | Cell Line | IC50 | Reference |

| PCSK9 Secretion | Enzyme-Linked Immunosorbent Assay (ELISA) | Huh7 | 0.3 µM | [5][9] |

Off-Target Profile

Ribosome profiling has been the primary method to assess the global impact of PF-06446846 on protein translation. This technique allows for a transcriptome-wide survey of ribosome occupancy on all translated mRNAs. Studies have shown that PF-06446846 is remarkably selective, affecting only a small fraction of the translatome.

A study comparing the effects of PF-06446846 and a related compound, PF-06378503, in Huh7 cells identified a limited number of off-target transcripts for PF-06446846. While a comprehensive list with quantitative inhibition values for all off-targets is not publicly available, the key findings indicate a very narrow spectrum of activity. The translation of FAM13B and HSD17B11 was potently inhibited by PF-06446846, while these were unaffected by PF-06378503.[9] Conversely, PF-06378503 inhibited the translation of CNPY4, TM4SF4, and DHFRL1, which were not significantly affected by PF-06446846.[9] This highlights the subtle structural determinants of selectivity for this class of inhibitors. Overall, ribosome profiling assays have indicated that less than 0.5% of transcripts are affected by PF-06446846.[10]

| Off-Target Protein | Method | Observation | Reference |

| FAM13B | Ribosome Profiling | Potently inhibited by PF-06446846 | [9] |

| HSD17B11 | Ribosome Profiling | Potently inhibited by PF-06446846 | [9] |

| Global Translatome | Ribosome Profiling | Less than 0.5% of transcripts affected | [10] |

| Global Proteome | Mass Spectrometry | No general effect on the secreted and intracellular proteome | [5] |

Experimental Protocols

Ribosome Profiling

Ribosome profiling provides a snapshot of all the ribosome positions on mRNA across the transcriptome. The following is a generalized protocol based on standard methods.

Figure 2: Experimental workflow for ribosome profiling.

Detailed Methodology:

-

Cell Culture and Treatment: Huh7 cells are cultured to ~80% confluency. The cells are then treated with either PF-06446846 hydrochloride at the desired concentration or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS containing a translation elongation inhibitor like cycloheximide (100 µg/mL) to freeze ribosomes in place. Cells are then lysed in a buffer containing cycloheximide.

-

Nuclease Digestion: The cell lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time are optimized to ensure complete digestion of unprotected RNA while leaving ribosome-protected fragments (RPFs) intact.

-

Ribosome Isolation: The digested lysate is loaded onto a sucrose density gradient and subjected to ultracentrifugation to separate monosomes from polysomes and other cellular components. The monosome fraction, containing the 80S ribosome with the protected mRNA fragment, is collected.

-

RNA Extraction: RNA is extracted from the collected monosome fraction using a suitable method such as Trizol extraction followed by isopropanol precipitation.

-

Library Preparation: The extracted RPFs (typically 28-30 nucleotides in length) are size-selected by gel electrophoresis. Adapters are then ligated to the 3' and 5' ends of the RPFs. The ligated fragments are reverse transcribed to cDNA, which is then amplified by PCR to generate a sequencing library.

-

Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the reference transcriptome. The number of reads mapping to each gene is quantified to determine the ribosome occupancy, which is a measure of translation efficiency. Changes in ribosome occupancy between the PF-06446846-treated and vehicle-treated samples reveal the on- and off-target effects of the compound.

In Vitro Translation Assay

In vitro translation assays are used to directly measure the effect of a compound on the synthesis of a specific protein in a cell-free system. A common approach involves using a luciferase reporter fused to the target protein sequence.

Detailed Methodology:

-

Template Preparation: An mRNA template is generated that encodes a fusion protein of the N-terminal region of PCSK9 (containing the stalling sequence) and a reporter enzyme, such as firefly luciferase. A control template encoding only luciferase is also prepared.

-

In Vitro Translation Reaction: The in vitro translation reaction is set up using a HeLa cell lysate-based system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

-

Compound Addition: PF-06446846 hydrochloride is added to the reaction at various concentrations. A vehicle control is also included.

-

Incubation: The reactions are incubated at 30-37°C for a sufficient time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Luciferase Assay: After the incubation period, a luciferase substrate is added to each reaction. The resulting luminescence, which is proportional to the amount of synthesized luciferase, is measured using a luminometer.

-

Data Analysis: The luminescence signal from the PCSK9-luciferase fusion construct is compared to the control luciferase construct to determine the specific inhibitory effect of PF-06446846 on PCSK9 translation. The IC50 value is calculated from the dose-response curve.

Signaling Pathway Context

PF-06446846's inhibition of PCSK9 translation has direct implications for cholesterol homeostasis. By reducing the levels of secreted PCSK9, PF-06446846 prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This leads to increased LDLR recycling and enhanced clearance of LDL cholesterol from the bloodstream.

Figure 3: Signaling pathway context of PF-06446846 action.

Conclusion

PF-06446846 hydrochloride represents a significant advancement in the field of targeted therapeutics, demonstrating that small molecules can be designed to selectively inhibit the translation of a single protein. Its high degree of selectivity for PCSK9, as confirmed by rigorous ribosome profiling and in vitro assays, underscores the potential of this novel mechanism of action. This technical guide provides a comprehensive overview of the target selectivity profile of PF-06446846, offering valuable data and methodological insights for the scientific community. Further research into this class of compounds could pave the way for the development of highly specific therapies for a range of diseases that are currently considered "undruggable."

References

- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. med.emory.edu [med.emory.edu]

- 5. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. In vitro translation using HeLa extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 12. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]

An In-depth Technical Guide to the Ribosome Stalling Mechanism of PF-06446846 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06446846 hydrochloride is a pioneering small molecule inhibitor that selectively targets the translation of a small subset of proteins, most notably proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels. This document provides a comprehensive technical overview of the unique ribosome stalling mechanism employed by PF-06446846. By binding within the ribosomal exit tunnel and interacting with the nascent polypeptide chain, PF-06446846 induces a sequence-specific translational arrest. This guide details the molecular interactions, summarizes key quantitative data, outlines the experimental protocols used to elucidate this mechanism, and provides visual representations of the associated pathways and workflows.

Core Mechanism of Action: Selective Ribosome Stalling

PF-06446846 represents a novel class of therapeutic agents that function not by inhibiting a protein's activity directly, but by preventing its synthesis. The compound exerts its effect by engaging the ribosome during the elongation phase of translation in a highly specific manner.

The primary mechanism involves the binding of PF-06446846 to a eukaryotic-specific pocket within the nascent peptide exit tunnel of the 80S ribosome, formed by the 28S ribosomal RNA.[1][2] This binding alone is not sufficient to halt translation. The key to its selectivity lies in the interaction between the drug, the ribosome, and specific amino acid sequences of the nascent polypeptide chain being synthesized.[3]

For its principal target, PCSK9, PF-06446846 induces the ribosome to stall around codon 34.[3][4] This stalling is mediated by the sequence of the nascent chain as it passes through the exit tunnel.[3] The presence of PF-06446846 is thought to alter the path of the nascent chain, leading to a conformation that is incompatible with continued elongation.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 arrests the translating ribosome in a rotated state, where the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thus preventing translocation.[1][2] This selective stalling of protein synthesis has been demonstrated to be highly specific, affecting only a very small number of proteins within the cell.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of PF-06446846.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | [4][5] |

| IC50 (PCSK9(1–35)-luciferase expression) | 2 µM | HeLa cell-free translation | [6] |

| Binding Affinity (Kd) to human ribosomes | 7.0 µM | Purified human ribosomes | [6] |

Table 1: In Vitro Efficacy and Binding of PF-06446846.

| Animal Model | Dosing | Effect | Reference |

| Rat | 5-50 mg/kg/day (oral gavage for 14 days) | Dose-dependent reduction in plasma PCSK9 and total cholesterol | [4] |

Table 2: In Vivo Efficacy of PF-06446846.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of PF-06446846 in the context of PCSK9 translation and its downstream effect on LDL cholesterol.

Caption: Mechanism of PF-06446846-induced ribosome stalling and its downstream effects.

Experimental Protocols

The elucidation of PF-06446846's mechanism of action has relied on a suite of advanced molecular biology and structural biology techniques. Below are detailed methodologies for the key experiments cited in the research.

Ribosome Profiling

Objective: To identify the precise locations on mRNA transcripts where ribosomes are stalled by PF-06446846.

Methodology:

-

Cell Treatment: Huh7 cells are cultured and treated with either PF-06446846 (e.g., 1.5 µM) or a vehicle control for a specified duration (e.g., 10 minutes or 1 hour).[3]

-

Translation Arrest: Translation is arrested by the addition of cycloheximide.

-

Cell Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. This results in ribosome-protected mRNA fragments (RPFs).

-

Ribosome Isolation: Monosomes are isolated by sucrose density gradient centrifugation.

-

RPF Extraction: The RPFs (typically ~28-30 nucleotides in length) are extracted from the isolated ribosomes.

-

Library Preparation: A sequencing library is prepared from the RPFs. This involves 3' adapter ligation, reverse transcription to cDNA, circularization, and PCR amplification.

-

Deep Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. The density of reads at specific codon positions is calculated and compared between the PF-06446846-treated and control samples to identify stall sites.[3]

Caption: Experimental workflow for ribosome profiling.

In Vitro Translation and Toeprinting Assays

Objective: To confirm ribosome stalling at specific sites in a cell-free system and to map the 3' boundary of the stalled ribosome.

Methodology:

-

Template Preparation: A DNA template encoding the mRNA of interest (e.g., a PCSK9-luciferase fusion construct) is prepared.

-

In Vitro Translation: The mRNA is translated in a cell-free system, such as a HeLa cell extract or rabbit reticulocyte lysate, in the presence of PF-06446846 or a vehicle control.[6]

-

Primer Annealing: A fluorescently labeled DNA primer complementary to a region downstream of the expected stall site is annealed to the mRNA.

-

Reverse Transcription: Reverse transcriptase is added to synthesize cDNA. The enzyme will extend the primer until it is blocked by the stalled ribosome.

-

Denaturation and Analysis: The reaction products are denatured, and the resulting cDNA fragments are separated by size using capillary electrophoresis or a sequencing gel.

-

Stall Site Identification: The lengths of the cDNA fragments (the "toeprints") indicate the position of the leading edge of the stalled ribosome, allowing for precise mapping of the stall site.[6]

Caption: Experimental workflow for the toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To visualize the three-dimensional structure of the PF-06446846-stalled ribosome-nascent chain complex at near-atomic resolution.

Methodology:

-

Preparation of Stalled Ribosome-Nascent Chain Complexes (RNCs): RNCs are generated by in vitro translation of a specific mRNA (e.g., PCSK9 or CDH1) in the presence of PF-06446846 to induce stalling.

-

Purification: The stalled RNCs are purified, often using an affinity tag on the nascent chain.

-

Grid Preparation: A small volume of the purified RNC solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the RNCs in different orientations.

-

Image Processing: The images are processed to identify individual RNC particles. These particles are then aligned and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the RNC.

-

Model Building and Refinement: An atomic model of the ribosome, nascent chain, tRNAs, and PF-06446846 is built into the 3D map and refined to high resolution.[1][2]

Cell-Based PCSK9 Secretion Assay

Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from cultured cells.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in multi-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of PF-06446846 hydrochloride.

-

Incubation: The cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.

-

Supernatant Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.

-

Quantification of PCSK9: The concentration of PCSK9 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The PCSK9 concentrations are plotted against the PF-06446846 concentrations, and the IC50 value is calculated.[4][5]

Conclusion

PF-06446846 hydrochloride represents a paradigm shift in targeting disease-causing proteins. Its unique mechanism of sequence-specific ribosome stalling, mediated by its interaction with the nascent polypeptide chain within the ribosomal exit tunnel, opens up new avenues for therapeutic intervention against proteins previously considered "undruggable." The combination of ribosome profiling, in vitro translation assays, cryo-EM, and cell-based assays has been instrumental in dissecting this intricate mechanism. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and expand upon this novel therapeutic strategy.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of PCSK9 Translation by PF-06446846 Hydrochloride: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and effects of PF-06446846 hydrochloride, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. PF-06446846 hydrochloride represents a promising oral therapeutic strategy for managing hypercholesterolemia by selectively targeting the synthesis of the PCSK9 protein.

Core Mechanism of Action: Ribosomal Stalling

PF-06446846 is an orally active compound that directly and selectively inhibits the translation of PCSK9.[1] Its mechanism of action is unique among cholesterol-lowering agents. Instead of targeting the circulating PCSK9 protein, PF-06446846 acts at the level of protein synthesis by stalling the 80S ribosome as it translates the PCSK9 messenger RNA (mRNA).[1][2] This stalling event is highly specific, occurring in the vicinity of codon 34 of the PCSK9 transcript.[3][4][5][6] The activity of the compound is dependent on the specific amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[5] By binding within this tunnel, PF-06446846 appears to induce a kink in the growing protein, which halts its progression and, consequently, the entire translation process.[7] This targeted approach ensures a high degree of selectivity for PCSK9, with minimal impact on the synthesis of other proteins.[5][7][8]

The conventional role of PCSK9 is to promote the degradation of low-density lipoprotein (LDL) receptors in the liver.[9][10][11] By binding to these receptors, PCSK9 targets them for lysosomal degradation, which in turn reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream.[10][11] By inhibiting the production of PCSK9, PF-06446846 effectively increases the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the plasma.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of PF-06446846 hydrochloride from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of PF-06446846

| Assay | Cell Line | Parameter | Value | Reference |

| PCSK9 Secretion | Huh7 | IC50 | 0.3 µM | [3][4] |

| PCSK9(1–35)-luciferase Expression | - | IC50 | 2 µM | [1] |

Table 2: In Vivo Efficacy of PF-06446846 in Rats (14-day study)

| Dosage (Oral Gavage) | Effect on Plasma PCSK9 | Effect on Total Cholesterol | Reference |

| 5 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [3][4][5] |

| 15 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [4][5] |

| 50 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [3][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Huh7 Cell-Based PCSK9 Secretion Assay

This assay is designed to measure the inhibitory effect of PF-06446846 on the secretion of PCSK9 from a human hepatoma cell line (Huh7).

-

Cell Culture: Huh7 cells are cultured in appropriate media and conditions to ensure optimal growth and protein expression.

-

Compound Treatment: Cells are treated with varying concentrations of PF-06446846 hydrochloride. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The treated cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.

-

Sample Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.

-

PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of PF-06446846 that inhibits 50% of PCSK9 secretion, is calculated from the dose-response curve.

In Vivo Rat Study for Plasma PCSK9 and Cholesterol Levels

This study evaluates the in vivo efficacy of orally administered PF-06446846.

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the start of the experiment.

-

Dosing: PF-06446846 is administered daily via oral gavage at different dose levels (e.g., 5, 15, and 50 mg/kg/day) for a period of 14 days.[4][5] A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected at specified time points to measure plasma concentrations of both PF-06446846 and PCSK9.

-

Lipid Profile Analysis: At the end of the study, blood is collected from fasted animals to determine total plasma cholesterol levels.

-

Data Analysis: The data is analyzed to determine the dose-dependent effects of PF-06446846 on plasma PCSK9 and total cholesterol levels.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of PCSK9 and the experimental workflow for evaluating PF-06446846.

Caption: PCSK9 signaling pathway leading to LDL receptor degradation.

Caption: Mechanism of PF-06446846 in halting PCSK9 translation.

Caption: Experimental workflow for evaluating PF-06446846 efficacy.

Conclusion and Future Directions

PF-06446846 hydrochloride presents a novel and highly selective mechanism for lowering LDL cholesterol by inhibiting the translation of PCSK9. Its oral bioavailability and potent in vivo activity make it an attractive candidate for the treatment of hypercholesterolemia. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and long-term safety profile in humans. The unique mechanism of selectively stalling ribosome translation opens up new avenues for drug discovery, potentially targeting other "undruggable" proteins involved in various diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pfizer.com [pfizer.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nps.org.au [nps.org.au]

- 10. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCSK9 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to PF-06446846 Hydrochloride (CAS Number: 1632250-50-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inducing ribosome stalling during the synthesis of PCSK9, PF-06446846 effectively reduces plasma PCSK9 levels, leading to a subsequent decrease in total cholesterol.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to PF-06446846 hydrochloride, intended to support further research and development in the field of cardiovascular disease and lipid metabolism.

Chemical and Physical Properties

PF-06446846 hydrochloride is a complex heterocyclic molecule. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1632250-50-0 | [2] |

| Formal Name | N-(3-chloro-2-pyridinyl)-N-((3R)-3-piperidinyl)-4-(3H-1,2,3-triazolo[4,5-b]pyridin-3-yl)-benzamide, hydrochloride | [2] |

| Chemical Formula | C₂₂H₂₀ClN₇O · HCl | [2] |

| Molecular Weight | 470.36 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | Solid | [2] |

| Solubility | DMSO: ≥10 mg/mL | [2] |

| Storage | Store at -20°C for long-term | [2] |

Mechanism of Action: Selective Ribosome Stalling

PF-06446846 employs a unique mechanism of action by selectively inhibiting the translation of PCSK9 mRNA. It achieves this by engaging the nascent polypeptide chain within the ribosomal exit tunnel, inducing a stall in the ribosome at approximately codon 34 of the PCSK9 transcript.[1] This sequence-specific stalling prevents the synthesis of the full-length PCSK9 protein, leading to reduced secretion and lower circulating levels of PCSK9.

The reduction in PCSK9 levels has a direct impact on cholesterol homeostasis. Under normal conditions, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3] By decreasing the amount of circulating PCSK9, PF-06446846 prevents the degradation of LDLRs. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

Caption: Mechanism of action of PF-06446846.

Preclinical Data

In Vitro Activity

PF-06446846 has demonstrated potent and selective inhibition of PCSK9 secretion in human hepatocyte-derived Huh7 cells.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (PCSK9 Secretion) | 0.3 µM | Huh7 | [1] |

In Vivo Efficacy in Rats

Oral administration of PF-06446846 to Sprague-Dawley rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.

Table 3.2.1: Effect of a Single Oral Dose of PF-06446846 on Plasma PCSK9 in Rats [1]

| Dose (mg/kg) | Time (hours) | Mean Plasma PCSK9 (% of Vehicle) |

| 15 | 3 | ~60% |

| 15 | 6 | ~40% |

| 50 | 3 | ~40% |

| 50 | 6 | ~20% |

Table 3.2.2: Effect of 14-Day Oral Dosing of PF-06446846 on Plasma Parameters in Rats (24h post-last dose) [1]

| Dose (mg/kg/day) | Mean Plasma PCSK9 (% of Vehicle) | Mean Total Cholesterol (% of Vehicle) |

| 5 | ~80% | ~90% |

| 15 | ~50% | ~75% |

| 50 | ~30% | ~60% |

Pharmacokinetics in Rats

Pharmacokinetic parameters were assessed in rats following single and multiple oral doses of PF-06446846.

Table 3.3.1: Pharmacokinetic Parameters of PF-06446846 in Rats After a Single Oral Dose [4]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |

| 5 | 134 ± 34 | 3.0 ± 0.0 | 1140 ± 220 |

| 15 | 457 ± 109 | 4.2 ± 1.9 | 4680 ± 970 |

| 50 | 1830 ± 540 | 6.0 ± 0.0 | 25000 ± 7400 |

Table 3.3.2: Pharmacokinetic Parameters of PF-06446846 in Rats After 12 Days of Oral Dosing [4]

| Dose (mg/kg/day) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |

| 5 | 129 ± 18 | 3.0 ± 0.0 | 1200 ± 190 |

| 15 | 422 ± 117 | 4.8 ± 1.6 | 4730 ± 1200 |

| 50 | 1950 ± 620 | 5.4 ± 1.3 | 26900 ± 8400 |

| Data are presented as mean ± standard deviation. |

Toxicology

Preliminary toxicology studies have reported cytotoxicity against rat bone marrow and human CD34+ cells at micromolar concentrations.

| Cell Type | IC₅₀ (µM) |

| Rat Bone Marrow | 2.9 |

| Human CD34+ | 2.7 |

Experimental Protocols

Synthesis of PF-06446846 Hydrochloride

The synthesis of PF-06446846 hydrochloride involves the coupling of two key intermediates: (R)-N-(3-chloropyridin-2-yl)piperidin-3-amine and 4-(3H-[1][2][5]triazolo[4,5-b]pyridin-3-yl)benzoic acid.

Caption: General synthetic workflow for PF-06446846 hydrochloride.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. However, the general approach involves standard organic chemistry transformations. The synthesis of related triazolopyridine and aminopiperidine moieties has been described in the chemical literature.

PCSK9 Secretion Assay (Huh7 Cells)

This assay quantifies the amount of PCSK9 secreted by Huh7 cells into the culture medium following treatment with the test compound.

-

Cell Culture: Plate Huh7 cells in a suitable multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of PF-06446846 hydrochloride or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PCSK9 secretion.

-

Sample Collection: Collect the conditioned medium from each well.

-

Quantification: Measure the concentration of PCSK9 in the conditioned medium using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the PCSK9 concentrations to a control protein (e.g., total protein in the cell lysate) and calculate the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Ribosome Profiling

Ribosome profiling is a powerful technique used to determine the precise locations of ribosomes on mRNA transcripts on a genome-wide scale.

-

Cell Treatment: Treat Huh7 cells with PF-06446846 or vehicle for a specified time.

-

Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or other suitable methods.

-

Library Preparation: Extract the RNA footprints and prepare a sequencing library. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints. Analyze the data to identify regions of increased ribosome occupancy, indicating ribosome stalling.

Caption: General workflow for ribosome profiling experiments.

In Vivo Rat Study

This protocol outlines the general procedure for evaluating the efficacy of PF-06446846 in a rat model.

-

Animal Model: Use male Sprague-Dawley rats.

-

Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.

-

Dosing: Prepare a formulation of PF-06446846 hydrochloride suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose). Administer the compound or vehicle control to the rats daily for the duration of the study (e.g., 14 days).

-

Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose and at various times post-dose) via a suitable method (e.g., tail vein).

-

Plasma Analysis: Process the blood to obtain plasma. Measure plasma PCSK9 concentrations using a species-specific ELISA kit and total cholesterol levels using a standard enzymatic assay.

-

Data Analysis: Analyze the data to determine the effect of PF-06446846 on plasma PCSK9 and cholesterol levels compared to the vehicle control group.

Conclusion

PF-06446846 hydrochloride represents a promising new class of oral therapies for hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation through ribosome stalling offers a novel approach to upregulating LDLR and reducing plasma LDL-C. The preclinical data presented in this guide demonstrate its potential efficacy. Further research is warranted to fully elucidate its pharmacokinetic and safety profile in other species and ultimately in humans. This technical guide provides a foundational resource for scientists and researchers working on the development of next-generation lipid-lowering therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06446846 Hydrochloride: A Selective PCSK9 Translation Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] By inducing ribosomal stalling during the translation of PCSK9 mRNA, PF-06446846 effectively reduces the levels of circulating PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C).[1][3] This unique mechanism of action presents a promising therapeutic strategy for the management of hypercholesterolemia. This document provides a comprehensive overview of the preclinical research findings for PF-06446846 hydrochloride, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

PF-06446846 exerts its pharmacological effect through a highly specific mechanism that involves the engagement of the ribosome nascent chain complex during protein synthesis.[1][3] The compound selectively targets the translation of PCSK9 mRNA, inducing the 80S ribosome to stall around codon 34.[1][2] This stalling is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain within the ribosome exit tunnel.[1] The consequence of this ribosomal stalling is the specific inhibition of PCSK9 protein production, leading to decreased secretion and lower circulating levels of PCSK9.[1][4]

Quantitative In Vitro Data

The in vitro activity of PF-06446846 was assessed in various cell-based and cell-free assays to determine its potency and selectivity.

| Assay Type | Cell Line/System | Endpoint | IC50 | Reference |

| PCSK9 Secretion | Huh7 cells | Inhibition of PCSK9 secretion | 0.3 µM | [2][5] |

| PCSK9 Translation | HeLa cell-derived in vitro translation | Inhibition of PCSK9(1–35)-luciferase expression | 2 µM | [4][5] |

| Cytotoxicity | Rat Lin(-) bone marrow cells | Cell viability | 2.9 µM | [4] |

| Cytotoxicity | Human CD34+ cells | Cell viability | 2.7 µM | [4] |

Quantitative In Vivo Data

The in vivo efficacy of PF-06446846 was evaluated in a rat model. Oral administration of the compound led to a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.

Plasma PCSK9 Reduction in Rats

| Dose (mg/kg/day) | Treatment Duration | Plasma PCSK9 Reduction | Reference |

| 5, 15, 50 | 14 days | Dose-dependent decrease | [1][2] |

Plasma Cholesterol Reduction in Rats

| Dose (mg/kg/day) | Treatment Duration | Plasma Total Cholesterol Reduction | Reference |

| 5, 15, 50 | 14 days | Dose-dependent decrease | [1][2] |

Experimental Protocols

In Vitro PCSK9 Secretion Assay

-

Cell Line: Huh7 human hepatoma cells were utilized.

-

Treatment: Cells were incubated with varying concentrations of PF-06446846 hydrochloride.

-

Endpoint Measurement: The concentration of secreted PCSK9 in the cell culture medium was quantified using a commercial ELISA kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2][5]

In Vitro Translation Assay

-

System: A HeLa cell-derived in vitro translation system was used.

-

Construct: A PCSK9-luciferase fusion construct containing the first 35 residues of PCSK9 was employed.

-

Treatment: The in vitro translation reaction was performed in the presence of different concentrations of PF-06446846.

-

Endpoint Measurement: Luciferase activity was measured as an indicator of protein synthesis.

-

Data Analysis: The IC50 value was determined by analyzing the inhibition of luciferase expression.[1]

In Vivo Rat Study

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Drug Administration: PF-06446846 hydrochloride was administered orally via gavage at doses of 5, 15, and 50 mg/kg daily for 14 consecutive days.[1][2]

-

Sample Collection: Blood samples were collected at various time points to measure plasma concentrations of PF-06446846 and PCSK9.

-

Biochemical Analysis: Plasma PCSK9 levels were measured by a commercial ELISA.[6] Total plasma cholesterol levels were assessed in fasted animals.[1][6]

-

Data Analysis: Statistical analysis was performed to determine the significance of the observed reductions in plasma PCSK9 and total cholesterol compared to the vehicle-treated control group.[6]

Signaling Pathway and Downstream Effects

The inhibition of PCSK9 translation by PF-06446846 leads to a cascade of events that ultimately results in lower plasma LDL-C levels. Reduced PCSK9 production leads to decreased degradation of the LDL receptor (LDLR) in hepatocytes. This, in turn, increases the number of LDLRs on the cell surface, enhancing the clearance of LDL-C from the circulation.

Conclusion

The preclinical data for PF-06446846 hydrochloride demonstrate a novel and highly selective mechanism for reducing PCSK9 levels. By specifically inhibiting the translation of PCSK9, this compound effectively lowers circulating PCSK9 and, consequently, plasma cholesterol in animal models. These findings highlight the potential of targeting protein synthesis in a transcript-selective manner as a therapeutic approach for hypercholesterolemia and related cardiovascular diseases. Further investigation is warranted to fully elucidate the clinical potential of this innovative therapeutic agent.

References

- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Deep Dive into PF-06446846 Hydrochloride: A Novel Regulator of LDL Cholesterol via Translational Inhibition of PCSK9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound PF-06446846 hydrochloride, a first-in-class small molecule designed to lower low-density lipoprotein (LDL) cholesterol. The document delves into its unique mechanism of action, presents key preclinical data, and outlines the experimental protocols used to elucidate its function.

Executive Summary

PF-06446846 is an orally active, highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 acts intracellularly by stalling the ribosome during the synthesis of the PCSK9 nascent peptide chain.[1][3] This novel mechanism prevents the production of PCSK9, a protein that plays a critical role in the degradation of LDL receptors (LDLR).[4][5] By preserving LDLR expression, PF-06446846 enhances the clearance of LDL cholesterol from the bloodstream, offering a promising new therapeutic strategy for the management of hypercholesterolemia.[4][6] Preclinical studies in rats have demonstrated its ability to reduce plasma PCSK9 and, consequently, total and LDL cholesterol levels.[1][4]

Mechanism of Action: Selective Ribosomal Stalling

PF-06446846 exerts its effect through a highly specific interaction with the ribosome-nascent chain complex. The molecule binds within the ribosome exit tunnel and, in a sequence-dependent manner, induces a stall in the translation of PCSK9 mRNA at approximately codon 34.[1][2] This stalling is mediated by the specific amino acid sequence of the nascent PCSK9 polypeptide chain as it traverses the exit tunnel.[1] Ribosome profiling experiments have confirmed the high selectivity of PF-06446846 for PCSK9, with minimal off-target effects on the translation of other proteins.[4]

dot

Caption: PF-06446846 inhibits PCSK9 translation, increasing LDLR recycling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PF-06446846.

Table 1: In Vitro Activity

| Cell Line | Parameter | Value | Reference |

| Huh7 | IC50 for PCSK9 Secretion | 0.3 µM | [2][4][5] |

Table 2: In Vivo Efficacy in Rats (14-Day Study)

| Dose | Change in Total Plasma Cholesterol | Change in LDL Cholesterol | Reference |

| 50 mg/kg/day | 30% decrease | 58% decrease | [4] |

Table 3: In Vivo Pharmacodynamics in Rats (Single Dose)

| Dose | Time Point | Plasma PCSK9 Reduction | Reference |

| 50 mg/kg | 6 hours | Statistically significant | [1] |

Table 4: In Vivo Pharmacodynamics in Rats (12-Day Repeated Dosing)

| Dose | Time Point | Plasma PCSK9 Reduction | Reference |

| 50 mg/kg/day | 24 hours post 12th dose | Statistically significant | [1] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize PF-06446846.

Cell-Based PCSK9 Secretion Assay

-

Cell Line: Human hepatoma (Huh7) cells, which endogenously express and secrete PCSK9.

-

Methodology:

-

Huh7 cells are cultured in a suitable medium.

-

Cells are treated with varying concentrations of PF-06446846 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 16-24 hours), the cell culture supernatant is collected.

-

The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of PF-06446846.[7]

-

In Vivo Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: PF-06446846 is administered orally via gavage.

-

Single-Dose Pharmacodynamics:

-

Rats are administered a single oral dose of PF-06446846 at various concentrations (e.g., 5, 15, 50 mg/kg).

-

Blood samples are collected at multiple time points post-dosing (e.g., 1, 3, 6, 24 hours).

-

Plasma is isolated, and PCSK9 concentrations are measured by ELISA.[1]

-

-

Repeated-Dose Efficacy and Pharmacodynamics:

-

Rats receive daily oral doses of PF-06446846 for a specified duration (e.g., 12 or 14 days).

-

Blood samples are collected periodically to measure plasma PCSK9 levels.

-

At the end of the study, terminal blood samples are collected for comprehensive lipid panel analysis, including total cholesterol, LDL cholesterol, and HDL cholesterol.[1][4]

-

Statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) is used to determine the significance of the observed changes in lipid levels compared to the vehicle-treated control group.[1]

-

Ribosome Profiling

-

Objective: To identify the specific mRNA transcripts and the precise locations where PF-06446846 induces ribosomal stalling.

-

Methodology:

-

Huh7 cells are treated with PF-06446846 or a vehicle control.

-

Cells are lysed, and ribosome-mRNA complexes are stabilized.

-

Nuclease digestion is performed to degrade mRNA not protected by the ribosome.

-

The resulting ribosome-protected mRNA fragments (footprints) are isolated.

-

The footprints are converted into a cDNA library and subjected to high-throughput sequencing.

-

Sequencing reads are mapped to a reference transcriptome to determine the density of ribosomes at each codon of every expressed gene.

-

A significant accumulation of ribosome footprints at a specific location in the PF-06446846-treated sample compared to the control indicates a stall site.[4]

-

dot

Caption: Workflow for identifying ribosome stall sites induced by PF-06446846.

Conclusion and Future Directions

PF-06446846 hydrochloride represents a paradigm shift in the development of PCSK9 inhibitors. Its unique mechanism of selective translational stalling offers the potential for an orally administered therapy for hypercholesterolemia. The high specificity for PCSK9, as demonstrated by ribosome profiling, is a key advantage of this approach. While the development of PF-06446846 itself was discontinued for strategic reasons, the proof-of-concept for selectively modulating protein translation with small molecules opens up new avenues for drug discovery against previously "undruggable" targets.[6] Further research into liver-targeted analogs and a deeper understanding of the structural basis for selective ribosome stalling will be critical for advancing this innovative therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular response to small molecules that selectively stall protein synthesis by the ribosome | PLOS Genetics [journals.plos.org]

Methodological & Application

Application Notes and Protocols for PF-06446846 Hydrochloride Cell-Based Assay in Huh7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its unique mechanism of action involves the specific stalling of the ribosome during the translation of PCSK9 mRNA, occurring around codon 34.[1][2] This inhibition is mediated by the interaction of PF-06446846 with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3] By preventing the synthesis of PCSK9, PF-06446846 effectively increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes it a promising therapeutic agent for the management of hypercholesterolemia.[4]

The human hepatoma cell line, Huh7, is a widely used in vitro model for studying liver function and lipid metabolism, as these cells endogenously express and secrete PCSK9. This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of PF-06446846 hydrochloride on PCSK9 secretion in Huh7 cells.

Signaling Pathway and Mechanism of Action

PF-06446846 hydrochloride acts at the level of protein synthesis to specifically inhibit the production of PCSK9. The following diagram illustrates the targeted signaling pathway.

References

Application Notes and Protocols for PF-06446846 Hydrochloride Oral Gavage in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 is an orally active, selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5] It acts by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34, a mechanism mediated by the nascent chain's sequence within the ribosome exit tunnel.[2][6] This selective inhibition of PCSK9 synthesis leads to reduced levels of circulating PCSK9, a key regulator of cholesterol homeostasis.[3] Consequently, the degradation of low-density lipoprotein receptors (LDLR) on liver cells is prevented, resulting in increased LDLR availability and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3] Studies in rats have demonstrated that oral administration of PF-06446846 effectively lowers plasma PCSK9 and total cholesterol levels.[2][6][7][8]

These application notes provide a detailed protocol for the preparation and oral gavage administration of PF-06446846 hydrochloride in a rat model, based on established methodologies.

Data Presentation

Table 1: In Vivo Efficacy of PF-06446846 Hydrochloride in Rats

| Dosage (mg/kg/day) | Administration Period | Effect on Plasma PCSK9 | Effect on Total Cholesterol | Animal Model | Reference |

| 5, 15, 50 | 14 days | Dose-dependent reduction | Dose-dependent reduction | Male Sprague-Dawley rats (6-8 weeks old) | [1] |

| 50 | 14 days | Significant reduction | Significant reduction | Not specified | [8] |

Table 2: Formulation for Oral Gavage

| Component | Role | Example Formulation (for a 2.08 mg/mL solution) | Reference |

| PF-06446846 hydrochloride | Active Pharmaceutical Ingredient | 20.8 mg/mL in DMSO (stock) | [1] |

| DMSO | Solubilizing agent | 100 µL of stock solution | [1] |

| PEG300 | Vehicle | 400 µL | [1] |

| Tween-80 | Surfactant/Emulsifier | 50 µL | [1] |

| Saline | Diluent | 450 µL | [1] |

Experimental Protocols

Materials and Equipment

-

PF-06446846 hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline solution (0.9% NaCl)

-

Male Sprague-Dawley rats (6-8 weeks old)

-

Standard rat chow and water ad libitum

-

Animal balance

-

Oral gavage needles (flexible, appropriate size for rats)

-

Syringes (1 mL or appropriate volume)

-

Vortex mixer

-

Personal Protective Equipment (lab coat, gloves, safety glasses)

Dose Preparation

This protocol is for the preparation of a 2.08 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.

-

Prepare Stock Solution: Dissolve PF-06446846 hydrochloride in DMSO to achieve a concentration of 20.8 mg/mL.

-

Vehicle Preparation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80.

-

Combine and Mix: Add 100 µL of the PF-06446846 hydrochloride stock solution to the PEG300 and Tween-80 mixture. Vortex thoroughly until a homogenous solution is formed.

-

Final Dilution: Add 450 µL of sterile saline to the mixture and vortex again to ensure complete mixing. The final volume will be 1 mL.

-

Fresh Preparation: It is recommended to prepare the dosing solution fresh daily.

Oral Gavage Procedure

-

Animal Handling: Acclimatize the rats to the experimental conditions for at least one week prior to the start of the study. Handle the animals gently to minimize stress.

-

Dosage Calculation: Weigh each rat accurately before dosing to calculate the required volume of the drug solution based on its body weight and the target dose (e.g., 5, 15, or 50 mg/kg).

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the solution.

-

Withdraw the gavage needle gently.

-

-

Monitoring: Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.

-

Frequency: For chronic studies, repeat the oral gavage procedure daily for the desired duration (e.g., 14 days).[1]

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for PF-06446846 Hydrochloride in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5][6] It acts by engaging the ribosome nascent chain and selectively stalling the translation of PCSK9 mRNA.[3][4][7] This unique mechanism of action leads to a reduction in circulating PCSK9 levels, thereby increasing the availability of low-density lipoprotein receptors (LDLR) on hepatocytes and enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[8] These application notes provide detailed protocols for the in vivo administration of PF-06446846 hydrochloride in rodent models, based on established preclinical studies.

Data Summary

The following table summarizes the quantitative data from a key in vivo study investigating the effects of PF-06446846 hydrochloride in a rat model.

| Parameter | Details |

| Animal Model | Male Sprague-Dawley (Crl:CD [SD]) rats, 6-8 weeks old[1][6] |

| Compound | PF-06446846 hydrochloride[1][6] |

| Dosage | 5, 15, and 50 mg/kg[1][6][8] |

| Administration Route | Oral gavage[1][6] |

| Dosing Regimen | Daily for 14 days[1][6][8] |

| Reported Effects | Dose-dependent reduction of plasma PCSK9.[1][6][8] Statistically significant decrease in total plasma cholesterol (30%) and LDL cholesterol (58%) at the 50 mg/kg dose.[8] |

Signaling Pathway

PF-06446846 hydrochloride selectively inhibits the translation of PCSK9. By reducing PCSK9 levels, it prevents the degradation of the LDL receptor, leading to increased LDL cholesterol uptake from the circulation.

Experimental Protocols

Formulation for Oral Gavage

This protocol describes the preparation of a vehicle formulation for the oral administration of PF-06446846 hydrochloride.

Materials:

-

PF-06446846 hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of PF-06446846 hydrochloride in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle, a 20.8 mg/mL stock in DMSO can be prepared.

-

For a 1 mL final volume of the dosing solution, combine the following in order:

-

100 µL of the DMSO stock solution (e.g., 20.8 mg/mL).

-

400 µL of PEG300. Mix thoroughly until the solution is clear.

-

50 µL of Tween-80. Mix again until the solution is clear.

-

450 µL of saline. Mix to a final homogeneous solution.

-

-

The prepared formulation should be used promptly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

In Vivo Dosing and Monitoring Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the efficacy of PF-06446846 hydrochloride in rats.

Animal Husbandry and Dosing Procedure:

-

Acclimatization: House male Sprague-Dawley rats (6-8 weeks old) in standard laboratory conditions for a minimum of one week prior to the start of the experiment to allow for acclimatization.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, and 50 mg/kg PF-06446846 hydrochloride).

-

Dosing: Administer the prepared formulation or vehicle control once daily via oral gavage for 14 consecutive days. The volume of administration should be calculated based on the most recent body weight of each animal.

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights regularly.

-

Sample Collection: Collect blood samples at specified time points (e.g., pre-dose and at various times post-final dose) for subsequent analysis of plasma PCSK9 and cholesterol levels.

Endpoint Analysis:

-

PCSK9 Levels: Plasma concentrations of PCSK9 can be quantified using a commercially available ELISA kit.

-

Cholesterol Levels: Total and LDL cholesterol levels in the plasma can be measured using standard enzymatic assays.

Statistical Analysis:

Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's multiple comparisons test) to compare the treatment groups to the vehicle control group. A p-value of ≤ 0.05 is typically considered statistically significant.

Safety Precautions

PF-06446846 hydrochloride is for research use only and has not been approved for human or veterinary use.[9] Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coat, and safety glasses. For further information, consult the material safety data sheet (MSDS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols: PF-06446846 Hydrochloride Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] It exerts its effect by inducing ribosomal stalling specifically during the translation of PCSK9 mRNA, leading to reduced levels of circulating PCSK9 and consequently, lower LDL-cholesterol.[3][4] This document provides detailed protocols for the preparation of PF-06446846 hydrochloride stock solutions in DMSO for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring solution integrity, concentration accuracy, and experimental reproducibility.

Physicochemical and Biological Properties

A summary of the key properties of PF-06446846 hydrochloride is presented below.

| Property | Value | Source |

| Synonyms | PF-846, PF-06446846 HCl | [5] |

| Molecular Formula | C₂₂H₂₁Cl₂N₇O | [2] |

| Molecular Weight | 470.36 g/mol | [2] |

| CAS Number | 1632250-50-0 | [2][6] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% | [2][6] |

| Mechanism of Action | Inhibits PCSK9 translation by stalling ribosomes.[1][3][4] | [1][3][4] |

| IC₅₀ | 0.3 µM in Huh7 cells for PCSK9 secretion inhibition.[5][6] | [5][6] |

Solubility in DMSO

The solubility of PF-06446846 hydrochloride in DMSO has been reported with some variability. It is crucial to use fresh, anhydrous DMSO to achieve optimal dissolution, as moisture can reduce solubility.[5][7]

| Reported Solubility in DMSO | Molar Concentration (approx.) | Notes | Source |

| 0.1 - 1 mg/mL | 0.21 - 2.13 mM | Slightly soluble. | [6] |

| 10 mM | 4.7 mg/mL | [8] | |

| 87 mg/mL | 185 mM | Use fresh DMSO. | [7] |

| 94 mg/mL | 199.85 mM | Use fresh DMSO. | [5] |

| 100 mg/mL | 212.61 mM | May require sonication and warming to 60°C. | [9] |

Experimental Protocols

Materials and Equipment

-

PF-06446846 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM PF-06446846 Hydrochloride Stock Solution in DMSO

This protocol provides a reliable method for preparing a commonly used 10 mM stock solution.

-

Pre-weighing Preparation: Before opening, bring the vial of PF-06446846 hydrochloride to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of PF-06446846 hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.70 mg.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO to the 4.70 mg of powder.

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution for 5-10 minutes.

-